An In-depth Technical Guide to 1,1-Dichlorocyclohexane: Physicochemical Properties and Synthetic Pathways
An In-depth Technical Guide to 1,1-Dichlorocyclohexane: Physicochemical Properties and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1-dichlorocyclohexane. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other areas of chemical synthesis. This document details the compound's structural and physicochemical characteristics, spectroscopic data, and key synthetic and reactive pathways. Detailed experimental protocols for its preparation and subsequent elimination reaction are provided, alongside visualizations of these chemical transformations to facilitate a deeper understanding of its behavior.
Core Properties of 1,1-Dichlorocyclohexane
1,1-Dichlorocyclohexane is a geminal dihalide, a class of organochlorine compounds characterized by the presence of two chlorine atoms attached to the same carbon atom within a cyclohexane (B81311) ring.[1] At room temperature, it exists as a colorless liquid with a distinctive odor.[1] Its non-polar nature dictates its solubility, rendering it more soluble in organic solvents than in water.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1,1-dichlorocyclohexane is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Cl₂ | [1][2] |
| Molecular Weight | 153.05 g/mol | [1][3] |
| CAS Number | 2108-92-1 | [1][2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 171 °C at 760 mmHg | [2] |
| Density | 1.15 g/cm³ | [2] |
| Melting Point | -47 °C | [4] |
| Flash Point | 66 °C | [2] |
| Refractive Index | 1.476 | [2] |
| Vapor Pressure | 1.9 mmHg at 25°C | [2] |
| LogP | 3.12440 | [2] |
| Solubility | More soluble in organic solvents than in water.[1] |
Spectroscopic Data
The structural elucidation of 1,1-dichlorocyclohexane is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹³C NMR: The ¹³C NMR spectrum of 1,1-dichlorocyclohexane is expected to show four distinct signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule.
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¹H NMR: The ¹H NMR spectrum will display signals corresponding to the protons on the cyclohexane ring. The chemical shifts and coupling patterns will be influenced by the presence of the two chlorine atoms on the C1 carbon.
| ¹³C NMR | ¹H NMR |
| Expected Signals: 4 | Expected Signals: Multiple, complex multiplets |
Mass Spectrometry (MS):
Mass spectrometry data for 1,1-dichlorocyclohexane is available through various databases, aiding in its identification and structural confirmation.
Infrared (IR) Spectroscopy:
The IR spectrum of 1,1-dichlorocyclohexane will exhibit characteristic absorption bands for C-H and C-Cl bonds.
Synthesis and Reactivity
1,1-Dichlorocyclohexane is a versatile intermediate in organic synthesis.[1] Its reactivity is primarily centered around the two chlorine atoms, which can participate in nucleophilic substitution and elimination reactions.[1]
Synthesis of 1,1-Dichlorocyclohexane from Cyclohexanone (B45756)
A common and effective method for the synthesis of 1,1-dichlorocyclohexane is the reaction of cyclohexanone with phosphorus pentachloride (PCl₅).
Experimental Protocol: Synthesis of 1,1-Dichlorocyclohexane
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Materials:
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Cyclohexanone
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Phosphorus pentachloride (PCl₅)
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Anhydrous diethyl ether
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Ice bath
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Round-bottom flask with a reflux condenser and a dropping funnel
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Magnetic stirrer
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Separatory funnel
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate
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Rotary evaporator
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Distillation apparatus
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Procedure:
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In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Place phosphorus pentachloride (1.1 molar equivalents) in the flask.
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Cool the flask in an ice bath.
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Slowly add a solution of cyclohexanone (1 molar equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred suspension of PCl₅.
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.
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Dry the organic layer over anhydrous magnesium sulfate.
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Filter the drying agent and remove the solvent using a rotary evaporator.
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Purify the resulting crude product by distillation under reduced pressure to obtain 1,1-dichlorocyclohexane.
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Elimination Reaction of 1,1-Dichlorocyclohexane
1,1-Dichlorocyclohexane can undergo an elimination reaction when treated with a strong base, such as potassium hydroxide (B78521) (KOH), typically in an alcoholic solvent. This reaction leads to the formation of 1-chlorocyclohexene (B1361362).
Experimental Protocol: Elimination Reaction to form 1-Chlorocyclohexene
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Materials:
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1,1-Dichlorocyclohexane
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Potassium hydroxide (KOH)
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Reflux apparatus
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Separatory funnel
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Anhydrous calcium chloride
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Distillation apparatus
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in ethanol with gentle heating.
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Add 1,1-dichlorocyclohexane to the flask.
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Heat the mixture to reflux and maintain the reflux for several hours.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a larger volume of water.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
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Wash the organic layer with water to remove any remaining ethanol and KOH.
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Dry the organic layer over anhydrous calcium chloride.
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Filter the drying agent and remove the solvent by distillation.
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Purify the resulting 1-chlorocyclohexene by fractional distillation.
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Safety and Handling
1,1-Dichlorocyclohexane is a chemical that should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 1,1-dichlorocyclohexane, along with experimental protocols for its synthesis and a key elimination reaction. The presented data and methodologies are intended to support researchers and scientists in their work with this compound, facilitating its effective use in various synthetic applications. The inclusion of visual diagrams aims to enhance the understanding of the chemical transformations discussed.

